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2-Deoxyribose 5-triphosphate(4-) -

2-Deoxyribose 5-triphosphate(4-)

Catalog Number: EVT-1595122
CAS Number:
Molecular Formula: C5H9O13P3-4
Molecular Weight: 370.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-deoxyribose 5-triphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of all four triphosphate OH groups of 2-deoxyribose 5-triphosphate.
Overview

2-Deoxyribose 5-triphosphate(4-) is an organophosphate oxoanion, formed by the deprotonation of all four hydroxyl groups of 2-deoxyribose 5-triphosphate. This compound plays a critical role in biochemistry, particularly in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA. It is also involved in various metabolic pathways and has applications in molecular biology and biochemistry.

Source

2-Deoxyribose 5-triphosphate(4-) can be synthesized through several biochemical pathways, often starting from glucose or other simple carbohydrates. It can also be derived from nucleoside degradation processes and is utilized in various synthetic routes to produce modified nucleotides and other derivatives.

Classification

This compound belongs to the class of nucleotides, specifically categorized as a triphosphate derivative of deoxyribose. It is classified as an organophosphate due to its phosphate groups and is crucial for energy transfer and storage in biological systems.

Synthesis Analysis

Methods

The synthesis of 2-deoxyribose 5-triphosphate(4-) typically involves several steps:

  1. Formation of Cyclic Phosphite Intermediate: The initial step often includes the reaction of salicyl phosphorochloridite with a protected nucleoside to yield a cyclic phosphite intermediate.
  2. Addition of Pyrophosphate: This intermediate is then reacted with pyrophosphate to form a dioxo-cyclotriphosphite.
  3. Oxidation and Hydrolysis: The subsequent steps involve oxidation of the intermediate followed by hydrolysis to yield the final triphosphate product .

Technical Details

The synthesis can vary based on the specific nucleoside used, but typically requires careful control of reaction conditions, including temperature and solvent choice. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the synthesized triphosphates .

Molecular Structure Analysis

Structure

The molecular formula for 2-deoxyribose 5-triphosphate(4-) is C5H13O13P34C_5H_13O_{13}P_3^{-4}, with a molecular weight of approximately 370.04 g/mol. Its structure consists of a deoxyribose sugar linked to three phosphate groups.

Data

  • IUPAC Name: [[[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
  • InChI Key: VGYGUKCLUFVVQO-VPENINKCSA-J
  • InChI: InChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1.
Chemical Reactions Analysis

Reactions

2-Deoxyribose 5-triphosphate(4-) participates in various biochemical reactions:

  1. Polymerization: It serves as a substrate for DNA polymerases during DNA synthesis.
  2. Energy Transfer: The triphosphate group provides energy for cellular processes through hydrolysis.
  3. Inhibition Studies: It has been studied for its inhibitory effects on RNA polymerase, affecting transcriptional regulation .

Technical Details

The reactions involving this compound are often monitored using techniques such as NMR spectroscopy and HPLC to track product formation and reaction kinetics.

Mechanism of Action

Process

The mechanism by which 2-deoxyribose 5-triphosphate(4-) functions primarily involves its role as a substrate in DNA synthesis:

  1. Incorporation into DNA: During DNA replication, it is incorporated into the growing DNA strand by DNA polymerases.
  2. Release of Pyrophosphate: The incorporation process releases pyrophosphate, which is subsequently hydrolyzed by inorganic pyrophosphatase, driving the reaction forward.

Data

Kinetic studies have shown that the efficiency of incorporation can vary based on the specific conditions and enzyme used during the polymerization process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

The compound exhibits strong acid-base properties due to its multiple phosphate groups. Its behavior in biological systems is influenced by pH and ionic strength.

Relevant data from studies indicate that its stability can be affected by environmental conditions such as temperature and pH.

Applications

Scientific Uses

  1. Molecular Biology: Utilized extensively in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
  2. Biochemical Research: Important for studying enzyme kinetics and mechanisms related to DNA synthesis.
  3. Pharmaceutical Development: Its derivatives are explored for use in antiviral drugs and antisense therapies due to their ability to inhibit specific biological pathways .
Enzymatic Synthesis and Biocatalytic Applications

Role of 2-Deoxyribose-5-Phosphate Aldolase (DERA) in Triphosphate Precursor Synthesis

2-Deoxyribose-5-phosphate aldolase (DERA; EC 4.1.2.4) serves as a pivotal biocatalyst in the enzymatic synthesis of 2-deoxyribose 5-phosphate (DR5P), the fundamental precursor to 2-deoxyribose 5-triphosphate(4-) and related nucleotides. As a Class I aldolase, DERA operates via a Schiff base mechanism, forming a covalent intermediate between the ε-amino group of a conserved lysine residue (Lys167 in Escherichia coli DERA) and the carbonyl carbon of acetaldehyde (donor substrate). This enamine intermediate subsequently performs a stereoselective nucleophilic attack on the carbonyl carbon of an aldehyde acceptor – naturally, D-glyceraldehyde-3-phosphate (G3P) – forming a new carbon-carbon (C–C) bond with strict S-configuration at the newly generated stereocenter [2] [3] [6].

The natural reaction catalyzed by DERA is the reversible aldol addition:Acetaldehyde + D-Glyceraldehyde-3-phosphate ⇌ 2-Deoxy-D-ribose-5-phosphateThis reaction favors DR5P synthesis under physiological conditions, with an equilibrium constant (Keq) of 4.2 × 103 M-1 [2]. Crucially, DR5P represents the biochemical entry point for de novo synthesis of 2-deoxyribose-containing nucleotides. Phosphorylation of DR5P yields 2-deoxyribose-5-diphosphate, which can be further converted to 2-deoxyribose-5-triphosphate(4-) via nucleotide diphosphate kinase activity or analogous enzymatic pathways. DERA's ability to generate DR5P with high stereochemical fidelity underpins the biosynthesis of this critical nucleotide precursor [3] [9].

Structurally, DERA enzymes share a conserved (α/β)8 TIM-barrel fold, with the active site situated at the C-terminal end of the β-barrel. Key catalytic residues (Lys167 for Schiff base formation, Asp102, and Lys201 for proton shuttling in E. coli DERA) are highly conserved across species [3] [6] [7]. This structural conservation facilitates the enzyme's application in synthesizing not only natural DR5P but also non-natural analogs when provided with alternative aldehyde acceptors, thereby enabling access to modified triphosphate precursors [3] [10].

Table 1: Substrate Specificity and Kinetic Parameters of DERA from Various Sources for Natural Substrates (Acetaldehyde + G3P)

SourceKM Acetaldehyde (mM)KM G3P (mM)Vmax (U/mg)Specific Activity (U/mg)Ref
Escherichia coli0.23n.s.n.s.58[2]
Salmonella typhimurium0.1n.s.3500n.s.[2]
Yersinia sp. EA015n.s.n.s.n.s.137[6]
Environmental DNA0.038n.s.2.9n.s.[2]
Rat Liver0.17n.s.n.s.106.5[2]

n.s. = not specified in cited source

Directed Evolution of DERA for Enhanced Substrate Tolerance and Industrial Scalability

A significant limitation hindering the industrial application of wild-type DERA, particularly from E. coli (DERAEc), is its acute susceptibility to inactivation by aldehydes – especially acetaldehyde and chloroacetaldehyde – at concentrations required for cost-effective biocatalytic processes. Wild-type DERAEc loses >99% of its activity after only 2 hours of incubation in 300 mM acetaldehyde at 25°C [1] [6] [7]. This inactivation stems primarily from the formation of covalent adducts between reactive aldehydes and crucial nucleophilic residues within the active site, notably Cys47, leading to irreversible enzyme inhibition [3] [7].

Directed evolution has emerged as a powerful strategy to overcome this limitation. This approach involves iterative rounds of random mutagenesis coupled with high-throughput screening for variants exhibiting enhanced resistance to aldehyde-induced inactivation and improved catalytic performance under industrially relevant conditions. Key advancements include:

  • Cysteine Mutagenesis (C47S/C47M): Replacement of the highly reactive Cys47 with serine (C47S) or methionine (C47M) dramatically improves stability. The C47S variant of a Yersinia sp. DERA retained full activity after 16 hours in 1.0 M acetaldehyde, representing orders of magnitude improvement over wild-type enzymes. This mutation eliminates a primary site for deleterious alkylation by electrophilic aldehydes [6] [7].
  • Combination Mutants: Combining beneficial mutations identified through screening further enhances performance. A landmark study achieved a tenfold improvement in the synthesis of (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside (a statin precursor) under high aldehyde concentrations by combining mutations like C47S with other stabilizing substitutions (e.g., within substrate binding loops or dimer interfaces) [1].
  • Machine Learning-Guided Design: Recent approaches leverage computational predictions based on structural data and sequence-function relationships to identify beneficial mutations beyond those found by random mutagenesis, accelerating the engineering process [3].

The engineered DERA variants not only exhibit superior aldehyde tolerance but often also display improved catalytic efficiency (kcat/KM) towards non-natural substrates like chloroacetaldehyde, essential for pharmaceutical intermediate synthesis. Immobilization strategies (e.g., on ox-MWCNTs – oxidized multi-walled carbon nanotubes) provide additional stabilization, with immobilized DERA retaining >80% activity after 30 minutes in 300 mM acetaldehyde [6] [7].

Table 2: Engineered DERA Variants with Enhanced Aldehyde Tolerance

VariantSourceKey Mutation(s)Aldehyde ChallengeResidual ActivityImprovement FactorRef
Wild-typeE. coli-300 mM AcH, 2h, 25°C~0%1x[1][6]
C47SYersinia sp.C47S1.0 M AcH, 16h~100%>>100x[6]
C47ME. coliC47M300 mM AcH, 2hSignificant retention>10x[7]
Combined Mutant (e.g., Mut A)E. coliMultipleIndustrially relevant [AcH], [ClAcH]High retention10x (product yield)[1]
ox-MWCNTs-DERAE. coliImmobilized WT300 mM AcH, 30 min, 25°C>80%>>100x[6]

AcH = Acetaldehyde; ClAcH = Chloroacetaldehyde

Tandem Aldol Reactions for Chiral Intermediate Generation in Statin Pharmaceuticals

DERA's unique capacity to catalyze sequential aldol reactions with two molecules of an aldehyde donor (typically acetaldehyde) and one molecule of an aldehyde acceptor (e.g., chloroacetaldehyde) forms the cornerstone of its most significant industrial application: the enantioselective synthesis of high-value chiral lactol intermediates for statin side-chains. Statins, exemplified by atorvastatin (Lipitor®) and rosuvastatin, are blockbuster drugs inhibiting HMG-CoA reductase to lower cholesterol [1] [6] [7].

The biocatalytic process involves a one-pot, DERA-catalyzed tandem aldol reaction:

  • First Aldol Addition: Acetaldehyde (nucleophile) adds to chloroacetaldehyde (electrophile), forming (4S)-2,4-dideoxy-4-chloro-3-hydroxyaldehyde.
  • Second Aldol Addition: A second molecule of acetaldehyde adds to the mono-aldol product, yielding the linear (3R,5S)-6-chloro-2,4,6-trideoxy-three-hexose aldehyde.
  • Spontaneous Cyclization: The linear hexose aldehyde spontaneously undergoes an intramolecular hemiacetal formation, generating the stable (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside lactol.

This lactol possesses the correct (3R,5S) stereochemistry required for the statin side-chain. Subsequent chemical oxidation readily converts the lactol to the corresponding lactone, (3R,5R)-6-cyano-3,5-dihydroxyhexanoate ester, a direct precursor for atorvastatin and related drugs [1] [7]. The power of this DERA-catalyzed process lies in its ability to generate two chiral centers with perfect stereocontrol (de and ee >99%) in a single enzymatic step, under mild aqueous conditions, avoiding the need for extensive protection/deprotection strategies and toxic metal catalysts required by traditional chemical synthesis.

The industrial viability of this process was critically dependent on the development of engineered DERA variants (Section 1.2). Wild-type DERA shows low affinity (high KM) for chloroacetaldehyde and is rapidly inactivated under the high aldehyde concentrations (often >100-200 mM each) needed for economical lactol production. Engineered variants like the tenfold improved mutant described by [1] overcome these limitations. Companies like DSM Pharma Chemicals and Codexis have successfully implemented engineered DERA in large-scale statin side-chain manufacturing, demonstrating the scalability and economic impact of this biocatalytic route [1] [3] [6].

Table 3: DERA-Catalyzed Tandem Aldol Reaction for Statin Intermediate Synthesis

StepReactantsProductStereochemistryCatalystFate
1st Aldol AdditionAcetaldehyde + Chloroacetaldehyde(4S)-2,4-Dideoxy-4-chloro-3-hydroxyaldehydeS at C4DERA (Schiff base)Substrate for 2nd Addition
2nd Aldol AdditionProduct + AcetaldehydeLinear (3R,5S)-6-Chloro-2,4,6-trideoxy-three-hexose aldehydeR at C3, S at C5DERA (Schiff base)Spontaneously Cyclizes
Intramolecular CyclizationLinear Hexose Aldehyde(3R,5S)-6-Chloro-2,4,6-trideoxyhexapyranoside (Lactol)-Non-enzymaticKey Chiral Intermediate
OxidationLactol(3R,5R)-6-Cyano-3,5-dihydroxyhexanoate ester-ChemicalStatin Side-Chain Precursor

Kinetic Resolution Strategies Using Lipase-Mediated Asymmetric Catalysis

While DERA excels at creating chiral centers de novo via stereoselective C–C bond formation (particularly the (3R,5S) diol motif in statin precursors), accessing specific enantiomers of other complex molecules derived from or related to 2-deoxyribose 5-triphosphate(4-) pathways may require complementary strategies. Lipase-mediated kinetic resolution represents a powerful and well-established methodology for obtaining enantiomerically pure compounds, including potential intermediates or analogs in nucleotide synthesis.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are robust enzymes capable of highly enantioselective reactions, primarily hydrolysis of esters or transesterification (acyl transfer). Their application in kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at significantly different rates with the lipase. Common strategies include:

  • Enantioselective Hydrolysis: A racemic ester is hydrolyzed by the lipase in water or a biphasic system. One enantiomer is rapidly hydrolyzed to the acid, while the other enantiomer remains largely unreacted. The acid and unreacted ester are then separated, yielding both enantiomers in high enantiomeric excess (ee).
  • Enantioselective Transesterification (Acylation): In organic solvents, lipases catalyze the acyl transfer from an activated donor (e.g., vinyl acetate) to a racemic alcohol or amine. One enantiomer is preferentially acylated, allowing separation of the fast-reacting enantiomer (as the ester) from the slow-reacting enantiomer (as the alcohol/amine).

Although the search results do not explicitly detail lipase resolution applied directly to 2-deoxyribose 5-triphosphate(4-) (due to its polarity and instability), the principles are highly relevant for resolving intermediates or building blocks used in its synthesis or related chiral molecules accessed via DERA catalysis. For instance:

  • Resolution of racemic glyceraldehyde derivatives (potential DERA acceptors).
  • Resolution of racemic 3-hydroxyaldehydes or alcohols structurally analogous to DERA aldol products.
  • Desymmetrization of meso-diols or diesters using lipases can generate enantiomerically pure building blocks suitable for further chemical or enzymatic elaboration towards nucleotide analogs [7].

Lipases offer advantages such as high enantioselectivity (often E > 200), commercial availability, lack of cofactor requirement, and stability in organic solvents, making them compatible with DERA-derived compounds that might be water-sensitive. Combining DERA's stereoselective aldol chemistry with lipase-mediated kinetic resolution or desymmetrization provides a versatile toolbox for synthesizing complex, enantiopure molecules relevant to nucleotide chemistry and pharmaceutical intermediates [7]. Enzyme engineering strategies similar to those applied to DERA (directed evolution, immobilization) are also routinely used to optimize lipase performance for specific resolution tasks.

Properties

Product Name

2-Deoxyribose 5-triphosphate(4-)

IUPAC Name

[[[(2R,3S,5R)-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C5H9O13P3-4

Molecular Weight

370.04 g/mol

InChI

InChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1

InChI Key

VGYGUKCLUFVVQO-VPENINKCSA-J

Canonical SMILES

C1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

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